Pentamidine dihydrochloride

Vue d'ensemble

Description

Le dihydrochlorure de MP601205, également connu sous le nom de pentamidine dihydrochlorure, est un agent antimicrobien qui interfère avec la biosynthèse de l'ADN. Il est connu pour son activité puissante contre les parasites tels que Leishmania infantum et les espèces de Trypanosoma. Ce composé est également un inhibiteur sélectif des protéines tyrosine phosphatases et de la phosphatase du foie en régénération .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dihydrochlorure de MP601205 implique la réaction de la pentamidine avec l'acide chlorhydrique pour former le sel dihydrochlorure. La réaction se produit généralement en milieu aqueux sous des conditions de température et de pH contrôlées pour assurer la formation complète du sel dihydrochlorure .

Méthodes de production industrielle

La production industrielle du dihydrochlorure de MP601205 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des mesures rigoureuses de contrôle qualité pour garantir la constance et la pureté du produit final. Le composé est généralement produit dans des réacteurs discontinus, suivi d'étapes de cristallisation et de purification pour obtenir le sel dihydrochlorure sous sa forme pure .

Analyse Des Réactions Chimiques

Metabolic Hydroxylation via Cytochrome P-450

Rat liver microsomes metabolize pentamidine through cytochrome P-450-mediated hydroxylation, producing:

-

2-Pentanol analog :

-

3-Pentanol analog :

-

Para-hydroxybenzamidine : A fragmented metabolite formed via oxidative cleavage .

These reactions occur in the presence of NADPH and oxygen, with hydroxylation sites identified at the pentane linker and aromatic rings. Conjugation with sulfate or glucuronic acid follows, as shown by sulfatase/β-glucuronidase treatment of liver perfusates .

Host-Guest Complexation with Carboxylated Pillararenes

Pentamidine forms supramolecular complexes with carboxylated pillar arene (CPA5 ) via:

-

Amidinium-carboxylate hydrogen bonding : Seven H-bonds per pentamidine molecule stabilize the assembly.

-

Carboxylic-carboxylate synthons : Short O–H···O interactions (2.47 Å) between adjacent CPA5 molecules .

Association constant : (determined via NMR titration in CDOD) .

Oxidation of Sulfur-Containing Analogues

Pentamidine analogs with sulfur atoms in the aliphatic linker undergo metabolic oxidation:

-

Thioether → Sulfoxide : Catalyzed by hepatic enzymes.

-

Sulfanilide → Quinone : Observed in compounds with phenyl sulfanilide groups .

Impact : Alters drug-likeness parameters (e.g., topological polar surface area, solubility) but retains anti-Pneumocystis activity .

Interaction with PD-L1 via Non-Covalent Binding

Pentamidine binds PD-L1 with:

This interaction disrupts PD-1/PD-L1 binding (), comparable to BMS-1 () .

Table 1: Metabolic Pathways of Pentamidine Dihydrochloride

| Reaction Type | Metabolite | Enzyme System | Kinetic Parameters |

|---|---|---|---|

| Hydroxylation | 2-Pentanol analog | Cytochrome P-450 | |

| Hydroxylation | 3-Pentanol analog | Cytochrome P-450 | |

| Oxidative cleavage | Para-hydroxybenzamidine | Mixed-function oxidase | Not quantified |

| Conjugation | Sulfated/glucuronidated products | UGT/SULT | Dependent on cofactor availability |

Table 2: Synthetic Routes for Pentamidine Derivatives

Applications De Recherche Scientifique

Established Medical Applications

Pentamidine dihydrochloride has been used for several decades in the treatment of various infectious diseases. Its primary applications include:

- Pneumocystis Pneumonia (PCP) : It is particularly effective in treating PCP in immunocompromised patients, especially those with HIV/AIDS. The recommended dosage is 3 to 4 mg/kg daily for 2 to 3 weeks .

- Leishmaniasis : Pentamidine is utilized for both cutaneous and visceral leishmaniasis. For cutaneous leishmaniasis, doses of 2 to 3 mg/kg are administered intramuscularly or intravenously for four to seven days. For visceral leishmaniasis, the dosage can be increased to 4 mg/kg .

- African Trypanosomiasis : It serves as a first-line treatment for the hemolymphatic stage of Trypanosoma brucei gambiense infections, with a typical regimen of 4 mg/kg per day for seven to ten days .

| Condition | Dosage | Administration Route |

|---|---|---|

| Pneumocystis Pneumonia | 3-4 mg/kg daily for 14-21 days | Intravenous/Intramuscular |

| Cutaneous Leishmaniasis | 2-3 mg/kg daily for 4-7 days | Intramuscular/Intravenous |

| Visceral Leishmaniasis | 4 mg/kg daily for 15 days | Intramuscular/Intravenous |

| African Trypanosomiasis (Stage 1) | 4 mg/kg daily for 7-10 days | Intramuscular/Intravenous |

Emerging Applications in Cancer Therapy

Recent studies have highlighted pentamidine's potential as a cancer immunotherapy agent. Research indicates that pentamidine can enhance T-cell activity and promote anti-tumor responses by blocking the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors .

Case Study: Cancer Immunotherapy

A significant study demonstrated that pentamidine administration resulted in reduced tumor growth and prolonged survival in murine models of cancer. The compound was found to increase the secretion of cytokines such as IFN-γ and TNF-α, which are crucial for T-cell activation and anti-tumor immunity .

Safety and Toxicity Profile

Despite its therapeutic benefits, pentamidine is associated with several adverse effects, including nephrotoxicity, hypoglycemia, and cardiac complications such as QT prolongation. Monitoring is essential during treatment due to the risk of multiorgan toxicity . Healthcare professionals must be vigilant about these potential side effects when administering pentamidine.

Future Directions and Research Opportunities

Ongoing research is exploring pentamidine's role against multidrug-resistant bacteria, particularly Acinetobacter baumannii, by weakening bacterial membranes to enhance antibiotic efficacy . Such studies could pave the way for new applications beyond its current uses.

Mécanisme D'action

MP601205 dihydrochloride exerts its effects by interfering with DNA biosynthesis. It inhibits the activity of protein tyrosine phosphatases and phosphatase of regenerating liver, leading to the disruption of cellular processes in parasites. The compound binds to DNA, causing conformational changes that inhibit DNA replication and transcription .

Comparaison Avec Des Composés Similaires

Composés similaires

- Isethionate de pentamidine

- Dimésylate de pentamidine

- Dihydrochlorure de pentamidine-d4

Unicité

Le dihydrochlorure de MP601205 est unique en raison de son inhibition puissante et sélective des protéines tyrosine phosphatases et de la phosphatase du foie en régénération. Cette spécificité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles. Comparé à des composés similaires, le dihydrochlorure de MP601205 présente une efficacité plus élevée pour inhiber la croissance parasitaire et induire la mort cellulaire programmée dans les parasites .

Activité Biologique

Pentamidine dihydrochloride is a well-established antimicrobial agent primarily used in the treatment of infections caused by protozoa, particularly Trypanosoma brucei (African sleeping sickness) and Pneumocystis jirovecii (Pneumocystis pneumonia). Its biological activity extends beyond its original indications, revealing potential applications in cancer immunotherapy and antibiotic synergy. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant studies and data.

The precise mechanism of action of pentamidine is not fully understood; however, it is believed to interfere with several critical cellular processes:

- DNA and RNA Synthesis : Pentamidine binds to adenine-thymine-rich regions of DNA, forming cross-links that disrupt replication and transcription processes. It also inhibits topoisomerase enzymes essential for DNA unwinding in mitochondria, particularly in Pneumocystis jirovecii and Trypanosoma species .

- Protein Synthesis : The drug affects mitochondrial functions, leading to impaired protein synthesis .

- Cell Membrane Interaction : Recent studies suggest pentamidine disrupts bacterial outer membranes, enhancing the efficacy of certain antibiotics against Gram-negative bacteria .

Treatment of Pneumocystis Pneumonia

This compound is frequently used as a second-line treatment for Pneumocystis pneumonia (PCP), particularly in patients with HIV/AIDS. A meta-analysis indicated that pentamidine was effective in approximately 37% of cases where initial treatments failed. In contrast, trimethoprim-sulfamethoxazole had a slightly higher efficacy rate of 53% when used after pentamidine failure .

Table 1: Efficacy Comparison of Treatments for PCP

| Treatment | Efficacy Rate (%) | Notes |

|---|---|---|

| Pentamidine | 37 | Effective as salvage therapy |

| Trimethoprim-Sulfamethoxazole | 53 | Higher efficacy when used after pentamidine |

| Clindamycin-Primaquine | 88-92 | Most effective salvage regimen |

Cancer Immunotherapy

Recent research has identified pentamidine as a potential immunotherapeutic agent. It acts as a small-molecule antagonist to PD-L1, enhancing T-cell-mediated cytotoxicity against various cancer cells. In vitro studies demonstrated that pentamidine increased the secretion of key cytokines (IFN-γ, TNF-α) and promoted T-cell activation by blocking PD-1/PD-L1 interactions. In vivo studies showed reduced tumor growth and increased survival rates in murine models .

Table 2: Effects of Pentamidine on T-cell Activity

| Parameter | Control Group (No Treatment) | Pentamidine Treatment |

|---|---|---|

| IFN-γ Secretion (pg/mL) | 50 | 150 |

| TNF-α Secretion (pg/mL) | 30 | 120 |

| Tumor Growth Rate (mm/day) | 2 | 0.5 |

Pharmacokinetics and Administration

Pentamidine is poorly absorbed through the gastrointestinal tract; hence, it is typically administered parenterally or via inhalation for PCP prophylaxis. The drug has a half-life ranging from 9.1 to 13.2 hours and exhibits approximately 69% protein binding .

Side Effects and Toxicity

Common side effects associated with pentamidine include:

Propriétés

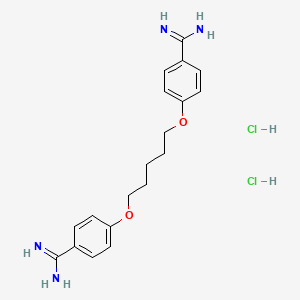

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWURPQUPKQFGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964635 | |

| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-45-4 | |

| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.